molecular formula C15H17BCl2N2O2 B13533908 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B13533908
M. Wt: 339.0 g/mol
InChI Key: KXRHPILWTJQIPE-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a dichlorophenyl group and a dioxaborolan group attached to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a dichlorophenylboronic acid derivative.

    Attachment of the Dioxaborolan Group: The dioxaborolan group can be attached through a borylation reaction, often using a boronic ester as the borylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted pyrazole derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological processes and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-1H-pyrazole: Lacks the dioxaborolan group, which may affect its reactivity and applications.

    4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the dichlorophenyl group, which may influence its chemical properties and uses.

    1-(2,4-Dichlorophenyl)-4-(boronic acid)-1H-pyrazole:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it suitable for a wide range of applications.

Properties

Molecular Formula

C15H17BCl2N2O2

Molecular Weight

339.0 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C15H17BCl2N2O2/c1-14(2)15(3,4)22-16(21-14)10-8-19-20(9-10)13-6-5-11(17)7-12(13)18/h5-9H,1-4H3

InChI Key

KXRHPILWTJQIPE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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